4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol
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Overview
Description
4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol is a complex organic compound that features an indole ring, a thiazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol typically involves multi-step organic reactions. One common method involves the condensation of indole-3-carbaldehyde with 2-aminothiophenol under acidic conditions to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the phenol group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and chlorinating agents are employed for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes, modulating their activity. For example, it can induce reactive oxygen species and cause endoplasmic reticulum stress in cancer cells, leading to apoptosis. It also inhibits certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(di(1H-indol-3-yl)methyl)phenol
- 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl
Uniqueness
4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol stands out due to its unique combination of an indole ring, a thiazole ring, and a phenol group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-17(15-10-19-16-5-3-2-4-14(15)16)20-18(22-11)12-6-8-13(21)9-7-12/h2-10,19,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPMNEKXHHUHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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